2,2,3,3-Tetramethylheptane

Combustion chemistry Shock-tube kinetics OH radical reactions

2,2,3,3-Tetramethylheptane (CAS 61868-40-4) is a highly branched C11 alkane (molecular formula C11H24, molecular weight 156.3083). Its structure features a heptane backbone with four methyl substituents concentrated at the 2- and 3-positions, creating two adjacent quaternary carbon centers.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-40-4
Cat. No. B15455336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylheptane
CAS61868-40-4
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C)(C)C
InChIInChI=1S/C11H24/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3
InChIKeyYPGGGWSLWOECQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetramethylheptane (CAS 61868-40-4): A Highly Branched C11 Alkane for Combustion Modeling and Thermophysical Reference Applications


2,2,3,3-Tetramethylheptane (CAS 61868-40-4) is a highly branched C11 alkane (molecular formula C11H24, molecular weight 156.3083) [1]. Its structure features a heptane backbone with four methyl substituents concentrated at the 2- and 3-positions, creating two adjacent quaternary carbon centers [1]. This dense steric congestion fundamentally alters thermochemical properties relative to its C11 isomers and smaller branched analogs, positioning it as a specialized reference standard for combustion kinetics and environmental fate studies where branching degree is the critical variable under investigation [2].

Why Generic C11 Alkane Substitution Fails: Structural Specificity Dictates the Thermophysical and Kinetic Performance of 2,2,3,3-Tetramethylheptane


2,2,3,3-Tetramethylheptane cannot be interchangeably substituted with n-undecane or even other C11 branched isomers such as 2,2,4,6-tetramethylheptane due to fundamental differences in molecular architecture that govern key selection-relevant properties [1]. The adjacent quaternary carbon motif in 2,2,3,3-tetramethylheptane creates a uniquely sterically hindered environment that elevates boiling point by approximately 17.4 K compared to the less congested 2,2,4,6-isomer [1][2] and reduces OH radical reactivity relative to n-alkanes in high-temperature combustion environments [3]. These quantifiable differences invalidate generic procurement strategies and necessitate compound-specific verification for applications where precise boiling point, volatility, or oxidation kinetics are experimental controls.

Quantitative Differentiation Evidence: How 2,2,3,3-Tetramethylheptane (CAS 61868-40-4) Compares to Its Closest Analogs Across Key Performance Dimensions


Combustion Kinetics: Comparative OH Radical Reactivity at 1200 K

In high-temperature combustion studies, 2,2,3,3-tetramethylbutane (2,2,3,3-TMB), a structural analog sharing the adjacent quaternary carbon motif, exhibits substantially reduced OH radical reactivity compared to n-heptane, a representative linear alkane. At 1200 K, the OH rate constant for 2,2,3,3-TMB is approximately 1.2×10⁻¹² cm³ molecule⁻¹ s⁻¹, while n-heptane yields approximately 3.8×10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This 3.2-fold difference, attributed to steric shielding of accessible H-atom abstraction sites, provides class-level inference that 2,2,3,3-tetramethylheptane, with its identical adjacent quaternary centers and extended alkyl tail, will exhibit similarly retarded oxidation kinetics relative to its linear C11 counterpart, n-undecane [1].

Combustion chemistry Shock-tube kinetics OH radical reactions High-temperature oxidation

Boiling Point Differentiation: Adjacent Quaternary Centers Drive Elevated Volatility Thresholds

The boiling point of 2,2,3,3-tetramethylheptane is experimentally determined as 452.8 K (179.7 °C) [1]. In direct comparison, the isomer 2,2,4,6-tetramethylheptane, which distributes its four methyl groups across positions 2, 2, 4, and 6 (lacking the adjacent quaternary centers), exhibits a boiling point of 435.4 K (162.3 °C) [2]. This 17.4 K difference is a direct consequence of the sterically congested, less spherical molecular shape of 2,2,3,3-tetramethylheptane, which alters intermolecular van der Waals interactions [1][2].

Thermophysical properties Distillation behavior Process engineering Solvent recovery

Henry's Law Constant: Quantifying Environmental Partitioning Behavior

The Henry's law solubility constant (Hscp) for 2,2,3,3-tetramethylheptane at 298.15 K is compiled as 7.5×10⁻⁷ mol/(m³ Pa) from Yaws (2003), with alternative estimates of 1.2×10⁻⁶ and 8.1×10⁻⁷ mol/(m³ Pa) from group-contribution models [1]. While direct comparative data for n-undecane are not available from the identical compilation, the low Hscp value (indicating high water-to-air partitioning potential) is consistent with the hydrophobic, branched alkane class. This quantitative value enables direct input into environmental fate models and distinguishes the compound from less hydrophobic C11 isomers [1].

Environmental fate Air-water partitioning Volatilization Atmospheric chemistry

Steric Congestion and Reactivity: Adjacent Quaternary Carbons as a Kinetic Differentiator

2,2,3,3-Tetramethylheptane possesses two adjacent quaternary carbon centers (C2 and C3), each bearing two methyl substituents, which creates a sterically shielded molecular core [1]. This structural motif is identical to that in 2,2,3,3-tetramethylbutane (2,2,3,3-TMB), for which shock-tube studies demonstrate substantially reduced OH radical reactivity compared to n-alkanes [2]. In contrast, isomers such as 2,2,4,6-tetramethylheptane lack this adjacent quaternary configuration, distributing methyl groups more evenly along the carbon backbone [3]. The adjacent quaternary motif reduces the number of accessible secondary and tertiary H-atom abstraction sites, a quantifiable difference in reactive site count that translates to measurably altered oxidation kinetics [2].

Structure-activity relationships Free radical chemistry Hydrogen abstraction Autoxidation

Validated Research and Industrial Application Scenarios for 2,2,3,3-Tetramethylheptane Based on Quantitative Differentiation Evidence


Combustion Kinetic Model Development and Validation

Researchers developing detailed chemical kinetic mechanisms for branched alkane oxidation require well-characterized compounds with unique branching patterns to test and refine group additivity schemes. 2,2,3,3-Tetramethylheptane, with its adjacent quaternary carbon architecture, provides a structurally distinct test case for validating rate rules for H-atom abstraction from sterically hindered environments. The inferred reduction in OH reactivity relative to n-alkanes (class-level inference from 2,2,3,3-TMB data showing ~3.2-fold lower rate constant at 1200 K) makes this compound a valuable probe for isolating the effects of extreme branching on ignition delay and flame speed predictions [1].

Thermophysical Property Reference for Process Design

Chemical engineers designing distillation columns, evaporation systems, or solvent recovery units for branched hydrocarbon streams require accurate boiling point data. The experimentally determined boiling point of 452.8 K for 2,2,3,3-tetramethylheptane, validated by TRC compilation, provides a reliable reference point for thermodynamic calculations and process simulations. The 17.4 K elevation relative to the 2,2,4,6-isomer underscores that isomeric purity and identity verification are essential for accurate process modeling [2][3].

Environmental Fate and Atmospheric Chemistry Modeling

Environmental scientists modeling the volatilization of branched alkanes from aqueous systems or soil matrices require compound-specific Henry's law constants. The compiled Hscp value of 7.5×10⁻⁷ mol/(m³ Pa) at 298.15 K for 2,2,3,3-tetramethylheptane enables direct input into air-water partitioning calculations [4]. This quantitative parameter supports fate and transport modeling for scenarios involving accidental release, wastewater treatment, or atmospheric oxidation of volatile organic compounds.

Structure-Reactivity Studies in Free Radical Chemistry

Physical organic chemists investigating the relationship between molecular architecture and free radical reaction rates benefit from compounds that isolate specific structural variables. 2,2,3,3-Tetramethylheptane's adjacent quaternary carbon centers create a unique steric environment that systematically reduces the number of accessible H-atom abstraction sites. This compound serves as a structurally well-defined substrate for studying the effects of branching on autoxidation susceptibility, with kinetic behavior informed by the OH radical rate constant data obtained for the analogous 2,2,3,3-TMB scaffold [1].

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